6-Chloronicotinoyl chloride

Overview

Description

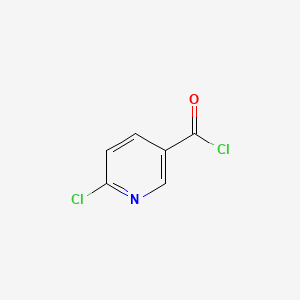

6-Chloronicotinoyl chloride is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a carbonyl chloride group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloronicotinoyl chloride can be synthesized through the chlorination of 6-chloronicotinic acid using thionyl chloride. The reaction typically involves heating the 6-chloronicotinic acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 6-chloronicotinic acid to this compound. The reaction is monitored to maintain optimal temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloronicotinoyl chloride undergoes various chemical reactions, including:

Esterification: Reacts with diethylene glycol and pentaethylene glycol to form esters.

Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Common Reagents and Conditions:

Thionyl Chloride: Used in the synthesis of this compound from 6-chloronicotinic acid.

Diethylene Glycol and Pentaethylene Glycol: Used in esterification reactions.

Major Products Formed:

Esters: Formed through esterification reactions with diethylene glycol and pentaethylene glycol.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Synthesis

Overview:

6-Chloronicotinoyl chloride serves as a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its role is particularly pronounced in the development of anti-inflammatory and anti-cancer drugs.

Case Studies:

- Synthesis of Triazoles: Research has shown that this compound can be utilized to synthesize 3-substituted 1,5-diaryl-1H-1,2,4-triazoles, which exhibit potential as PET imaging agents. The cyclization process involving this compound yielded significant results in terms of efficiency and product yield .

- Radioligands: The compound is also employed in synthesizing radioligands like [3H]imidacloprid and [3H]acetamiprid, which are crucial for studying receptor interactions in biological systems .

Agricultural Chemicals

Overview:

In agriculture, this compound is instrumental in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and protection against pests.

Applications:

- Insecticides: The compound has been used to develop chloronicotinyl insecticides that target specific pests while minimizing harm to beneficial insects. For instance, the asymmetric chloronicotinyl insecticide derived from this compound demonstrated notable effectiveness against houseflies .

Material Science

Overview:

this compound plays a role in material science by contributing to the development of advanced materials such as polymers and coatings.

Applications:

- Polymer Synthesis: This compound is utilized to create thermally stable polyimides with low dielectric constants, suitable for electronic applications. Research indicates that incorporating this compound into polymer matrices enhances their thermal and mechanical properties .

Biochemical Research

Overview:

In biochemical studies, this compound is employed to modify proteins and peptides, aiding researchers in understanding biological processes and developing new therapeutic strategies.

Case Studies:

- Protein Modification: The compound facilitates the modification of specific amino acid residues in proteins, which is essential for elucidating protein function and interaction dynamics within cellular environments .

Analytical Chemistry

Overview:

The compound finds utility in various analytical techniques, particularly chromatography, where it aids in separating and identifying complex mixtures.

Applications:

- Quality Control: In research laboratories, this compound is used for quality control purposes to ensure the purity and composition of pharmaceutical preparations .

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds/Results |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory/cancer drugs | Triazoles, radioligands (e.g., [3H]imidacloprid) |

| Agricultural Chemicals | Pesticides and herbicides | Asymmetric chloronicotinyl insecticides |

| Material Science | Polymer development | Thermally stable polyimides |

| Biochemical Research | Protein/peptide modification | Enhanced understanding of protein dynamics |

| Analytical Chemistry | Chromatography for separation/identification | Quality control in pharmaceutical labs |

Mechanism of Action

The mechanism of action of 6-chloronicotinoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where this compound acts as a key intermediate .

Comparison with Similar Compounds

6-Chloronicotinic Acid: The precursor to 6-chloronicotinoyl chloride.

Nicotinoyl Chloride: Another derivative of nicotinic acid with similar reactivity.

2,6-Dichloronicotinoyl Chloride: A compound with two chlorine atoms on the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its ability to undergo esterification and substitution reactions makes it a valuable intermediate in the synthesis of various compounds .

Biological Activity

6-Chloronicotinoyl chloride, a derivative of nicotinic acid, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique structural properties allow it to interact with biological systems, making it a subject of interest for its potential applications in pharmaceuticals and as an agrochemical.

- Molecular Formula : C₆H₃Cl₂NO

- Molecular Weight : 176.0 g/mol

- CAS Number : 58757-38-3

- Purity : ≥ 98% (GC)

- Melting Point : 48-51 °C

This compound primarily acts as an acyl chloride, which can undergo nucleophilic substitution reactions. This property is crucial for its reactivity with various biological molecules, including proteins and nucleic acids. The compound's chlorinated structure enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biological systems.

Insecticidal Activity

One of the most notable biological activities of this compound is its insecticidal properties. It has been shown to exhibit significant activity against various insect pests by acting on their nervous system. The compound interacts with nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in susceptible insect species. This mechanism is similar to that of other neonicotinoids, which are widely used in pest control.

Antimicrobial Properties

Research has indicated that this compound also possesses antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Study on Insecticidal Efficacy

A study conducted by researchers at the University of Agriculture examined the efficacy of this compound against aphids in controlled environments. The results showed a 90% mortality rate within 24 hours of exposure at a concentration of 50 µg/mL, highlighting its potential as a potent insecticide.

Antibacterial Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the antibacterial properties of this compound were evaluated against several pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antibacterial agents.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments indicate that it poses risks associated with its corrosive nature and potential toxicity. It is classified as a hazardous material requiring careful handling to prevent skin and eye contact.

Q & A

Q. Basic: What are the critical safety protocols for handling 6-chloronicotinoyl chloride in laboratory settings?

Methodological Answer:

When handling this compound, prioritize the following steps:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors, and ensure directional airflow to minimize exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills or large-scale work, use self-contained breathing apparatus (SCBA) .

- Spill Management : Contain spills using inert materials (e.g., sand), collect residues in sealed containers, and avoid environmental contamination .

- Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. Basic: How can researchers verify the identity and purity of synthesized this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Purity Assessment : Perform elemental analysis (C, H, N, Cl) or HPLC with UV detection (λ = 254 nm) .

Q. Advanced: How should researchers design experiments to minimize byproduct formation during this compound synthesis?

Methodological Answer:

Optimize reaction conditions using a factorial design approach:

Variable Screening : Test solvents (e.g., dichloromethane vs. THF), temperatures (0°C to 50°C), and stoichiometry (1:1 to 1:2 molar ratio of reactants).

Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., hydrolyzed derivatives).

Catalyst Selection : Evaluate Lewis acids (e.g., AlCl) to enhance reaction efficiency .

Kinetic Monitoring : Track reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .

Key Reference : Ensure reproducibility by documenting all parameters per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. Advanced: How can contradictory spectral data for this compound be resolved?

Methodological Answer:

Address discrepancies using these steps:

Replicate Experiments : Confirm results under identical conditions to rule out procedural errors .

Cross-Validation : Compare data with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .

Literature Review : Identify reported spectral variations due to solvent effects or polymorphic forms .

Collaborative Analysis : Consult crystallography or spectroscopy experts to interpret complex patterns .

Q. Advanced: What strategies are effective for analyzing thermal decomposition products of this compound?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–300°C to identify decomposition thresholds .

Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile byproducts (e.g., HCl, chlorinated pyridines) .

Hazard Mitigation : Correlate decomposition profiles with safety protocols (e.g., ventilation during high-temperature reactions) .

Computational Modeling : Use DFT calculations to predict decomposition pathways and validate with experimental data .

Q. Basic: What are the best practices for documenting this compound research in publications?

Methodological Answer:

Follow academic writing standards:

- Methods Section : Provide reagent grades, equipment models, and reaction conditions (e.g., "this compound was stirred at 25°C for 24 h in anhydrous DCM") .

- Data Reporting : Use tables for comparative results (e.g., yield vs. solvent polarity) and supplementary files for raw spectra .

- Ethical Compliance : Disclose safety protocols and environmental disposal methods .

Avoid : Redundant descriptions; instead, cite established protocols unless modifications are significant .

Properties

IUPAC Name |

6-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBIWNKYZUWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974277 | |

| Record name | 6-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58757-38-3, 66608-11-5 | |

| Record name | 6-Chloronicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58757-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-chloromethyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058757383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonyl chloride, 6-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloronicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.